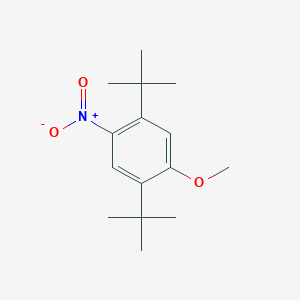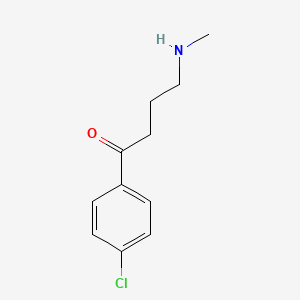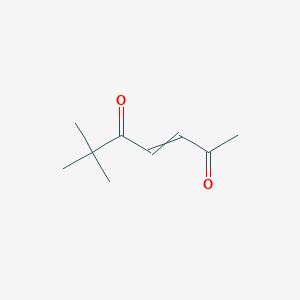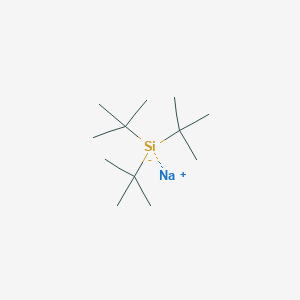
Sodium;tritert-butylsilanide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Sodium;tritert-butylsilanide is an organosilicon compound that features a silicon atom bonded to three tert-butyl groups and a sodium atom. This compound is known for its strong basicity and is often used in organic synthesis as a non-nucleophilic base. Its unique structure and properties make it a valuable reagent in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium;tritert-butylsilanide can be synthesized through the reaction of tert-butylsilane with sodium hydride. The reaction typically takes place in an inert atmosphere to prevent moisture and oxygen from interfering with the process. The general reaction is as follows:
(CH3
Properties
CAS No. |
103349-41-3 |
|---|---|
Molecular Formula |
C12H27NaSi |
Molecular Weight |
222.42 g/mol |
IUPAC Name |
sodium;tritert-butylsilanide |
InChI |
InChI=1S/C12H27Si.Na/c1-10(2,3)13(11(4,5)6)12(7,8)9;/h1-9H3;/q-1;+1 |
InChI Key |
BIHQRKGZUDWWGS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si-](C(C)(C)C)C(C)(C)C.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]-5,6,7,8-tetrahydroquinoline](/img/structure/B14327114.png)
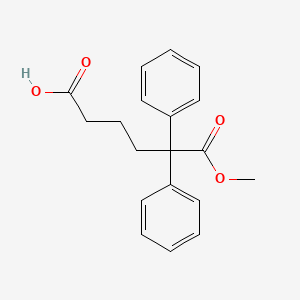
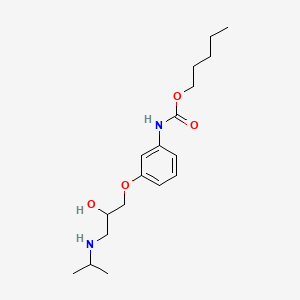
![1-[2-(Phenylmethanesulfinyl)phenyl]-1H-pyrrole](/img/structure/B14327131.png)

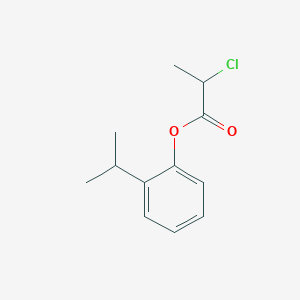
![2-[(4-fluoro-5,6,7,8-tetrahydronaphthalen-1-yl)methyl]benzoic Acid](/img/structure/B14327142.png)
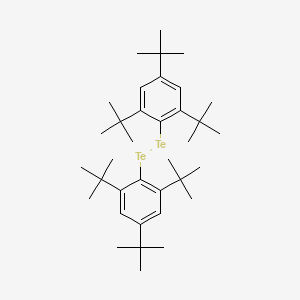
![4-(2-{4-[(2H-1,3,2-Benzodioxaborol-2-yl)oxy]phenyl}propan-2-yl)phenol](/img/structure/B14327151.png)
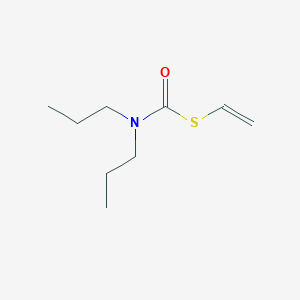
![4-[(4-Methoxyphenyl)methylidene]oxolane-2,3-dione](/img/structure/B14327161.png)
